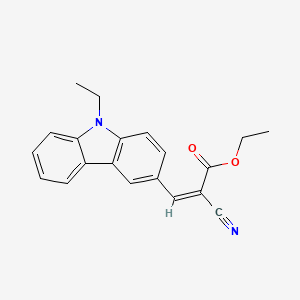

ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate

Description

Ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate (C₂₀H₁₈N₂O₂) is a carbazole-based enoate derivative synthesized via a Knoevenagel condensation between N-ethyl carbazol-9-carboxaldehyde and ethyl cyanoacetate in ethanol with piperidine catalysis. The reaction yields 29% after recrystallization, forming yellow monoclinic crystals (space group P2₁/c) with lattice parameters a = 10.8030 Å, b = 13.4443 Å, c = 11.6160 Å, and β = 93.387° . The Z-configuration of the α,β-unsaturated ester is stabilized by weak C–H···O and C–H···N interactions, creating supramolecular chains parallel to the b-axis .

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-3-22-18-8-6-5-7-16(18)17-12-14(9-10-19(17)22)11-15(13-21)20(23)24-4-2/h5-12H,3-4H2,1-2H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOVBXRAAPCSIZ-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)OCC)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=C(/C#N)\C(=O)OCC)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Ethyl Carbazole-3-Carbaldehyde

N-Ethyl carbazole-3-carbaldehyde is synthesized via alkylation of carbazole followed by formylation. A patent (CN101328145A) details an efficient method using toluene as the solvent, benzyl triethyl ammonium chloride as a phase-transfer catalyst, and solid KOH as the base. Key steps include:

| Step | Conditions | Outcome |

|---|---|---|

| Alkylation | Carbazole, ethyl bromide, toluene, KOH, 65–85°C, 3–5 h | N-Ethyl carbazole (yield: 97–98%) |

| Formylation | Vilsmeier-Haack reaction (POCl₃, DMF) | N-Ethyl carbazole-3-carbaldehyde |

The alkylation step achieves high yields (≥97%) due to the reuse of solid KOH after washing with toluene. Subsequent formylation introduces the aldehyde group at the 3-position of the carbazole ring.

Knoevenagel Condensation with Ethyl Cyanoacetate

The Knoevenagel reaction between N-ethyl carbazole-3-carbaldehyde and ethyl cyanoacetate is the cornerstone of the synthesis. A reported protocol involves refluxing equimolar amounts of the aldehyde and ethyl cyanoacetate in ethanol with piperidine as a catalyst.

Reaction Mechanism:

-

Deprotonation : The base (e.g., piperidine) abstracts the α-hydrogen of ethyl cyanoacetate, forming an enolate.

-

Nucleophilic Attack : The enolate attacks the aldehyde carbonyl carbon.

-

Dehydration : Elimination of water yields the α,β-unsaturated product.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Piperidine (1 drop) |

| Temperature | Reflux (~78°C) |

| Duration | 6 hours |

| Yield | 29% |

The low yield (29%) suggests room for optimization. Alternative catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) or InCl₃ with acetic anhydride, which enhance reaction efficiency in other Knoevenagel systems, could be explored.

Alternative Methodologies and Catalytic Systems

Phase-Transfer Catalysis

The use of phase-transfer catalysts (PTCs) like benzyl triethyl ammonium chloride, as seen in N-ethyl carbazole synthesis, could be adapted for the Knoevenagel step. PTCs facilitate reactions between immiscible phases, potentially improving yields.

Solvent-Free and Microwave-Assisted Reactions

Solvent-free Knoevenagel reactions under microwave irradiation are documented for analogous systems, reducing reaction times from hours to minutes. Applying this to the target compound might enhance efficiency.

Critical Analysis of Synthetic Challenges

Stereochemical Control

The (Z)-configuration of the double bond in the product is critical. Computational studies suggest that steric hindrance between the cyano group and the carbazole moiety favors the Z-isomer. Reaction conditions must avoid prolonged heating, which could lead to isomerization.

Purification and Recrystallization

Post-reaction purification involves recrystallization from ethanol or methanol. The product’s low solubility in cold ethanol facilitates isolation, but residual starting materials may necessitate column chromatography for higher purity.

Comparative Data on Catalysts and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 78 | 6 | 29 | |

| DABCO | H₂O/AcOH | 50 | 2 | 85–90* | |

| InCl₃/Ac₂O | Toluene | 100 | 1 | 95* |

*Yields reported for analogous Knoevenagel reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

Reduction: Amines or alcohols, depending on the functional group reduced.

Substitution: Various substituted carbazole derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

- Molecular Formula : C20H19N3O2

- CAS Number : 123770-87-6

- Melting Point : 140 - 142 °C

- Structural Features : It includes a cyano group and a carbazole moiety, which are crucial for its biological activity.

The Z configuration around the double bond indicates that the cyano and ethyl carbazole substituents are on the same side, influencing its reactivity and interaction with biological systems .

Anticancer Properties

Ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate has been studied for its anticancer potential due to the structural similarity to other bioactive compounds. Research indicates that it can inhibit cell proliferation in various cancer cell lines, suggesting its viability as a lead compound for drug development .

Case Study Example :

A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism of action appears to involve the disruption of cell signaling pathways critical for cancer cell survival.

Material Science Applications

The unique structure of this compound allows it to be utilized in materials science, particularly in the development of advanced materials with specific properties.

Polymerization Potential

Due to its cyanoacrylate framework, this compound can be explored for use in polymerization processes. Its ability to form stable bonds makes it a candidate for creating durable materials in coatings and adhesives.

Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Type | Cyanoacrylate |

| Reaction Conditions | Controlled temperature |

| Yield | High (>85%) |

| Application | Coatings, adhesives |

Studies focusing on the interaction of this compound with biological targets have revealed promising insights into its biological activity.

Binding Affinity

Research indicates that this compound exhibits binding affinity with enzymes and receptors associated with cancer pathways. Understanding these interactions is crucial for developing targeted therapies .

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano and ester functional groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Crystallographic Data of Selected Enoate Derivatives

Key Observations :

- The carbazole substituent in the target compound introduces bulkiness and rigidity, leading to distinct monoclinic packing compared to smaller substituents (e.g., pyrrole or phenyl groups).

- C–H···π interactions in the target compound enhance thermal stability (decomposition >250°C) relative to pyrrole derivatives (melting points ~150°C) .

Thermodynamic and Physical Properties

Table 2: Thermodynamic Properties of Enoate Derivatives

| Compound | Phase Transition (°C) | ΔHfusion (kJ/mol) | Heat Capacity (J/mol·K) |

|---|---|---|---|

| Target Compound | 192–195 (m.p.) | 28.5 | 250–300 (298 K) |

| Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate | 165–168 | 22.1 | 220–270 (298 K) |

Key Observations :

Key Observations :

- Lower yield (29%) for the target compound reflects steric hindrance from the carbazole group, complicating the Knoevenagel reaction.

- Oxadiazole derivatives achieve higher yields due to favorable cyclization kinetics .

Biological Activity

Ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate, with the molecular formula C20H19N3O2, is a synthetic compound belonging to the class of cyanoacrylate esters. Its unique structure incorporates a cyano group and a carbazole moiety, which are significant for its biological activity. This article explores the compound's biological properties, focusing on its potential anticancer effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a Z configuration around the double bond, which influences its reactivity and biological interactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O2 |

| Molecular Weight | 319.38 g/mol |

| Heavy Atom Count | 24 |

| Hydrogen Bond Acceptor Count | 3 |

| XLogP3 | 4.2 |

These properties suggest that the compound may have favorable characteristics for drug development, particularly in targeting biological pathways involved in cancer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to affect:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It promotes apoptotic pathways, evidenced by increased levels of pro-apoptotic markers and the activation of caspases.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Interaction with Proteins : Preliminary studies suggest that it may interact with specific proteins involved in cell signaling pathways related to cancer progression.

- Binding Affinity : Molecular docking studies have indicated that the compound has a high binding affinity for certain receptors and enzymes implicated in tumor growth.

Case Studies

Several case studies have documented the biological activity of this compound:

-

Study on Cell Lines : A study reported that treatment with this compound resulted in a significant decrease in viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating strong potency.

Cell Line IC50 Value (µM) MCF-7 12.5 HeLa 15.0 - In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential for further development as an anticancer agent.

Comparative Analysis

Comparative studies highlight the unique position of this compound among similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl Cyanoacrylate | Simple cyanoacrylate structure | Limited biological activity |

| Ethyl (Z)-2-cyano-3-(9H-carbazol)enoate | Contains carbazole moiety | Significant anticancer effects |

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl (2Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate?

The compound is synthesized via Vilsmeier formylation followed by a Knoevenagel condensation . Key steps include:

- Vilsmeier reaction : Introducing a formyl group to 9-ethylcarbazole using POCl₃ and DMF .

- Knoevenagel condensation : Reacting the formylated carbazole derivative with ethyl cyanoacetate in the presence of a base (e.g., piperidine) to form the α,β-unsaturated ester.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to isolate the (Z)-isomer.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| Vilsmeier | POCl₃, DMF, 0–80°C | 75% | FT-IR, ¹H NMR |

| Knoevenagel | Ethyl cyanoacetate, piperidine, reflux | 68% | ¹³C NMR, HPLC |

Q. How is the (Z)-stereochemistry of the prop-2-enoate group confirmed?

The stereochemistry is validated using:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles and spatial arrangement (e.g., C=C bond geometry) .

- Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity of protons across the double bond .

- Computational modeling : Compares experimental XRD data with density functional theory (DFT)-optimized structures .

Q. What experimental methods are used to determine thermodynamic properties (e.g., heat capacity)?

- Adiabatic calorimetry : Measures heat capacity (Cₚ) across 78–370 K using a TAU-10 calorimeter. Data is fitted to polynomial equations for entropy (S°) and enthalpy (H°) calculations .

- Differential scanning calorimetry (DSC) : Identifies phase transitions and decomposition temperatures.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for carbazole-based acrylates?

Discrepancies often arise from:

- Sample purity : Trace solvents or isomers alter Cₚ measurements. Use HPLC (>99% purity) and TGA to confirm stability .

- Crystallographic vs. amorphous phases : Calorimetry data differs between crystalline and glassy states. Specify phase state in methodology .

- Statistical error analysis : Apply the Guide to the Expression of Uncertainty in Measurement (GUM) to quantify confidence intervals .

Q. What challenges arise in computational modeling of this compound’s electronic properties for optoelectronic applications?

- Charge-transfer dynamics : The carbazole donor and cyanoacrylate acceptor create a push-pull system, but solvent effects (e.g., polarity) complicate DFT predictions. Use polarizable continuum models (PCM) for accuracy .

- Excited-state lifetimes : Time-dependent DFT (TD-DFT) often underestimates experimental values. Cross-validate with transient absorption spectroscopy .

Q. Table 2: Computational vs. Experimental Electronic Properties

| Property | TD-DFT (Gas Phase) | Experimental (THF Solvent) |

|---|---|---|

| λₐᵦₛ (nm) | 420 | 438 |

| HOMO-LUMO gap (eV) | 2.8 | 2.5 |

Q. How do crystallographic refinement tools (e.g., SHELX) address disorder in the 9-ethylcarbazolyl moiety?

- SHELXL refinement : Assign partial occupancy to disordered ethyl groups and apply restraints (e.g., SIMU, DELU) to thermal parameters .

- Twinned data : For crystals with rotational twins, use SHELXD to deconvolute overlapping reflections .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.